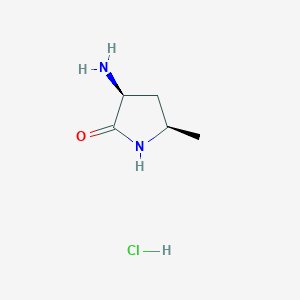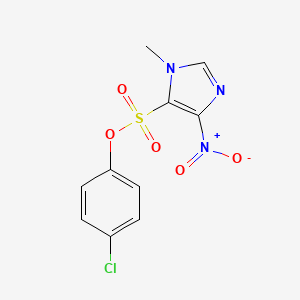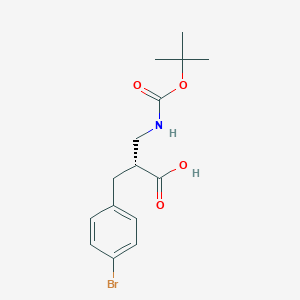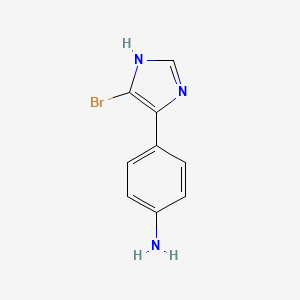
4-(5-bromo-1H-imidazol-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Bromo-1H-imidazol-4-yl)aniline is a heterocyclic compound that features an imidazole ring substituted with a bromine atom at the 5-position and an aniline group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromo-1H-imidazol-4-yl)aniline typically involves the formation of the imidazole ring followed by bromination and subsequent functionalization with an aniline group. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach is the one-pot oxidative condensation of ketones and amidines, which produces tri-substituted imidazoles in good yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-1H-imidazol-4-yl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for amination reactions, molecular oxygen for oxidative cyclization, and nickel catalysts for the addition to nitriles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed amination can produce aminoimidazoles, while oxidative cyclization can yield tri-substituted imidazoles .
Scientific Research Applications
4-(5-Bromo-1H-imidazol-4-yl)aniline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of functional materials, including dyes for solar cells and other optical applications.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(5-bromo-1H-imidazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom and aniline group can also influence the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-imidazole: A simpler compound with a bromine atom at the 4-position of the imidazole ring.
4-(2-Bromophenyl)-1H-imidazole: A compound with a bromine atom at the 2-position of the phenyl ring attached to the imidazole.
Uniqueness
4-(5-Bromo-1H-imidazol-4-yl)aniline is unique due to the specific positioning of the bromine atom and the aniline group, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for the exploration of novel synthetic pathways and the development of new functional materials and pharmaceutical agents .
Properties
CAS No. |
89260-47-9 |
|---|---|
Molecular Formula |
C9H8BrN3 |
Molecular Weight |
238.08 g/mol |
IUPAC Name |
4-(5-bromo-1H-imidazol-4-yl)aniline |
InChI |
InChI=1S/C9H8BrN3/c10-9-8(12-5-13-9)6-1-3-7(11)4-2-6/h1-5H,11H2,(H,12,13) |
InChI Key |
ALDUJKPZUHQTNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NC=N2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


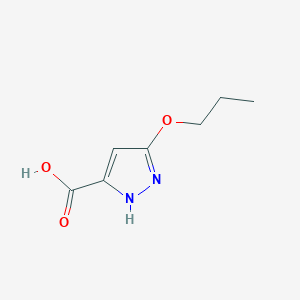
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-6-methylheptanamide](/img/structure/B12947656.png)



![1-(4-Amino-5-oxo-5,6,7,8-tetrahydropyrimido[5,4-f][1,4]oxazepin-2-yl)azetidine-3-carboxylic acid](/img/structure/B12947688.png)

![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanenitrile](/img/structure/B12947699.png)


